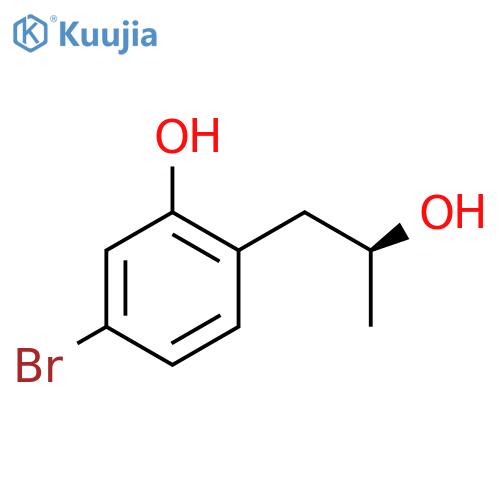Cas no 2227650-72-6 (5-bromo-2-(2S)-2-hydroxypropylphenol)

2227650-72-6 structure
商品名:5-bromo-2-(2S)-2-hydroxypropylphenol
5-bromo-2-(2S)-2-hydroxypropylphenol 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(2S)-2-hydroxypropylphenol
- 2227650-72-6
- 5-bromo-2-[(2S)-2-hydroxypropyl]phenol
- EN300-1906975
-
- インチ: 1S/C9H11BrO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5-6,11-12H,4H2,1H3/t6-/m0/s1
- InChIKey: DEFCITAXMFJSFC-LURJTMIESA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C[C@H](C)O
計算された属性
- せいみつぶんしりょう: 229.99424g/mol
- どういたいしつりょう: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 40.5Ų
5-bromo-2-(2S)-2-hydroxypropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906975-0.1g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.1g |
$1332.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-0.5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.5g |
$1453.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-10.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 10g |
$6512.0 | 2023-06-02 | ||
| Enamine | EN300-1906975-5.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 5g |
$4391.0 | 2023-06-02 | ||
| Enamine | EN300-1906975-0.25g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.25g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-1.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 1g |
$1515.0 | 2023-06-02 | ||
| Enamine | EN300-1906975-2.5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 2.5g |
$2969.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-0.05g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.05g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-10g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 10g |
$6512.0 | 2023-09-18 | ||
| Enamine | EN300-1906975-5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 5g |
$4391.0 | 2023-09-18 |
5-bromo-2-(2S)-2-hydroxypropylphenol 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
2227650-72-6 (5-bromo-2-(2S)-2-hydroxypropylphenol) 関連製品
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 4964-69-6(5-Chloroquinaldine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
